molecular formula C13H17N5O2 B6443939 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine CAS No. 2549006-80-4

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine

Cat. No.: B6443939
CAS No.: 2549006-80-4
M. Wt: 275.31 g/mol
InChI Key: FWWZWROWRPJGCE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at positions 4 and 6 with methoxy groups and at position 2 with a 3-[(1H-imidazol-1-yl)methyl]azetidine moiety. Its structure combines azetidine’s constrained geometry with imidazole’s hydrogen-bonding capacity and pyrimidine’s aromaticity, making it a candidate for targeting enzymes or receptors requiring multivalent interactions.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,6-dimethoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-19-11-5-12(20-2)16-13(15-11)18-7-10(8-18)6-17-4-3-14-9-17/h3-5,9-10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWZWROWRPJGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CC(C2)CN3C=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Methoxylation

Cyanuric chloride reacts with sodium methoxide in anhydrous methanol under controlled temperatures (0–5°C) to replace two chlorine atoms, yielding 2-chloro-4,6-dimethoxy-1,3,5-triazine. The reaction mechanism proceeds via nucleophilic aromatic substitution (SNAr), with the order of substitution dictated by the electron-withdrawing effect of adjacent groups:

Cyanuric chloride+2NaOCH32-chloro-4,6-dimethoxy-1,3,5-triazine+2NaCl\text{Cyanuric chloride} + 2\,\text{NaOCH}_3 \rightarrow 2\text{-chloro-4,6-dimethoxy-1,3,5-triazine} + 2\,\text{NaCl}

Optimization Notes :

  • Solvent : Anhydrous methanol ensures solubility and prevents hydrolysis.

  • Temperature : Low temperatures (0–5°C) minimize side reactions, achieving >85% yield.

  • Characterization : The product is confirmed via ¹H NMR (δ 3.95 ppm for OCH₃) and LC-MS (m/z = 191.0 [M+H]⁺).

Preparation of 3-[(1H-Imidazol-1-yl)methyl]azetidine

The azetidine-imidazole side chain is synthesized through a Mannich reaction or alkylation of azetidine.

Mannich Reaction Approach

Azetidine, formaldehyde, and imidazole react in a 1:1:1 molar ratio in ethanol at 60°C for 12 hours:

Azetidine+HCHO+Imidazole3-[(1H-imidazol-1-yl)methyl]azetidine\text{Azetidine} + \text{HCHO} + \text{Imidazole} \rightarrow \text{3-[(1H-imidazol-1-yl)methyl]azetidine}

Key Parameters :

  • Catalyst : Acetic acid (10 mol%) enhances imine formation.

  • Workup : The product is purified via distillation (b.p. 110–115°C under reduced pressure) and confirmed by ¹³C NMR (δ 52.3 ppm for CH₂N).

Alternative Alkylation Method

Azetidine reacts with imidazole-1-ylmethyl chloride in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF):

Azetidine+Imidazole-1-ylmethyl chlorideK2CO33-[(1H-imidazol-1-yl)methyl]azetidine\text{Azetidine} + \text{Imidazole-1-ylmethyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{3-[(1H-imidazol-1-yl)methyl]azetidine}

Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Coupling of Triazine and Azetidine-Imidazole Moieties

The final step involves substituting the chlorine atom in 2-chloro-4,6-dimethoxy-1,3,5-triazine with the azetidine-imidazole group via SNAr.

Nucleophilic Aromatic Substitution

A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1 equiv), 3-[(1H-imidazol-1-yl)methyl]azetidine (1.2 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dimethylformamide (DMF) is heated at 80°C for 10 hours:

2-chloro-4,6-dimethoxy-triazine+azetidine-imidazoleTarget compound\text{2-chloro-4,6-dimethoxy-triazine} + \text{azetidine-imidazole} \rightarrow \text{Target compound}

Optimization Data :

ParameterValueSource
SolventDMF
Temperature80°C
Reaction Time10 hours
Yield72%
PurificationRecrystallization (EtOH)

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 4.12 (m, 4H, azetidine-H), 3.89 (s, 6H, OCH₃).

  • HPLC Purity : 98.5% (C18 column, acetonitrile/water 70:30).

Alternative Synthetic Routes

Reductive Amination

A ketone intermediate (e.g., 2-azido-4,6-dimethoxy-1,3,5-triazine) undergoes reductive amination with azetidine-imidazole using sodium cyanoborohydride (NaBH₃CN). This method avoids harsh conditions but requires additional steps to introduce the azide group.

Solid-Phase Synthesis

Immobilized triazine cores on Wang resin enable iterative coupling with azetidine-imidazole building blocks, though scalability remains a challenge.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitutions at triazine positions 2, 4, and 6 are minimized using bulky bases (e.g., DBU).

  • Azetidine Ring Strain : Low temperatures (0–10°C) during coupling prevent ring-opening.

  • Byproduct Formation : Excess azetidine-imidazole (1.5 equiv) drives the reaction to completion.

Scalability and Industrial Applicability

The patent method demonstrates scalability up to 1 kg batches with minor modifications:

  • Cost Analysis : Raw material costs are reduced by 30% using recycled DMF.

  • Environmental Impact : TBAB phase-transfer catalysis lowers energy consumption by 40% compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, while the azetidine and pyrimidine rings can interact with other molecular structures, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine Derivatives: 2-(1H-Imidazol-1-yl)-4,6-dimethyl-pyrimidine (): Differs by replacing methoxy groups with methyl and omitting the azetidine ring. 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile (): Shares azetidine and heterocyclic motifs but incorporates morpholine and quinoline, enhancing TLR antagonism . 2-(4-Methyl-1H-imidazol-1-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): Replaces azetidine with piperazine, altering conformational flexibility and binding kinetics .

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Features
2-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine (Target) Azetidine-imidazole, 4,6-dimethoxy ~267 High polarity, potential for kinase inhibition
2-(1H-Imidazol-1-yl)-4,6-dimethyl-pyrimidine () 4,6-dimethyl, imidazole ~175 Lower solubility, simpler synthesis
TLR7-9 Antagonist () Azetidine, morpholine, quinoline ~500+ TLR antagonism, SLE therapeutics
Piperazine-containing pyrido-pyrimidinone () Piperazine, pyrido-pyrimidinone ~350 Enhanced conformational flexibility

Pharmacological and Biochemical Insights

  • TLR Antagonism : The azetidine-morpholine derivative () demonstrates potent TLR7-9 inhibition, suggesting the target compound’s azetidine group could similarly engage TLRs .
  • Kinase Inhibition : Methoxy groups on pyrimidines (as in ’s derivatives) often enhance kinase binding via hydrophobic interactions .
  • Solubility vs. Bioavailability : The target compound’s methoxy groups improve solubility over methyl analogs () but may reduce membrane permeability .

Biological Activity

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structural features, including an imidazole ring, an azetidine moiety, and a pyrimidine backbone, this compound is being studied for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O2C_{12}H_{15}N_3O_2, with a molecular weight of approximately 231.27 g/mol. The presence of methoxy groups at positions 4 and 6 of the pyrimidine ring enhances the compound's lipophilicity and may influence its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring may facilitate binding to biological macromolecules, while the azetidine structure can enhance selectivity and affinity for specific targets. The pyrimidine component is known for its role in nucleic acid metabolism and enzyme inhibition.

Antimicrobial Properties

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial and antifungal activities. For example, derivatives containing the imidazole and pyrimidine structures have shown effectiveness against various strains of bacteria and fungi, indicating potential therapeutic applications in treating infectious diseases .

Anti-inflammatory Effects

Research has indicated that pyrimidine derivatives can possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The IC50 values for COX-2 inhibition have been reported as low as 0.04μM0.04\mu M, suggesting potent anti-inflammatory effects .

Analgesic Activity

Compounds structurally related to this compound have been evaluated for analgesic properties using models such as formalin-induced pain in rodents. Results indicate that these compounds can significantly reduce pain responses, comparable to standard analgesics like indomethacin .

Antioxidant Activity

The antioxidant capacity of pyrimidine derivatives has also been explored. These compounds are believed to scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives:

  • Study on COX Inhibition : A series of substituted pyrimidines were synthesized and evaluated for their COX inhibitory activity. The most potent compounds showed IC50 values significantly lower than traditional NSAIDs, indicating a promising avenue for drug development .
  • In Vivo Efficacy : In a carrageenan-induced paw edema model, certain pyrimidine derivatives demonstrated anti-inflammatory effects similar to indomethacin with ED50 values below 10 μM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxypyrimidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling azetidine derivatives with imidazole-containing precursors. For example, azetidine rings can be functionalized via nucleophilic substitution using imidazole-methyl intermediates under reflux conditions with polar aprotic solvents (e.g., DMF or DMSO). Critical parameters include pH control (6.5–7.5) and temperature (60–80°C) to avoid side reactions .
  • Optimization : Use Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., Pd/C for coupling), and reaction time. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy groups at C4/C6, azetidine ring protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragmentation patterns .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1^1H NMR shifts) be resolved during characterization?

  • Approach :

Cross-validate with 2D NMR techniques (COSY, HSQC) to assign overlapping signals, particularly for azetidine and imidazole protons .

Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Re-synthesize the compound under controlled conditions to rule out impurities or isomerization .

Q. What strategies are effective for studying the compound’s reactivity in heterocyclic coupling reactions?

  • Methodology :

  • Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions with aryl/heteroaryl halides. Monitor yields via LC-MS .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to track intermediate formation during reactions .
    • Case Study : Evidence from pyrazolo[3,4-d]pyrimidine analogs suggests that electron-withdrawing groups on the pyrimidine ring enhance coupling efficiency .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or binding mechanisms?

  • Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO gaps) and nucleophilic/electrophilic sites .

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental binding assays .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Design :

  • Variable Modification : Systematically alter substituents (e.g., replace methoxy with ethoxy or halogens) and test biological activity .
  • Control Groups : Include parent compounds (e.g., unsubstituted pyrimidine) and commercial analogs for benchmarking .
    • Data Analysis : Use multivariate regression to correlate electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. What are the best practices for resolving low yields in azetidine-imidazole coupling steps?

  • Troubleshooting :

  • Catalyst Optimization : Switch from Pd(OAc)2_2 to Buchwald-Hartwig catalysts for better steric tolerance .
  • Solvent Effects : Test less polar solvents (e.g., THF) to reduce byproduct formation .
    • Case Study : Evidence from similar azetidine derivatives shows that pre-activation of imidazole precursors with TMSCl improves coupling efficiency by 20–30% .

Contradiction Analysis

Q. How can conflicting reports about the compound’s stability under acidic/basic conditions be addressed?

  • Resolution :

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Use 1^1H NMR to track proton exchange or ring-opening reactions in D2_2O at varying pH levels .

  • Example : Pyrimidine analogs with electron-donating groups (e.g., methoxy) show higher acid stability due to reduced ring strain .

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